REACTION_CXSMILES
|
C1([C:6]2[C:14]3[C:9](=[CH:10][C:11](C(NC4(C(NC5C=CC(/C=C/C(O)=O)=C(OCC)C=5)=O)CCC4)=O)=[CH:12][CH:13]=3)[N:8](C)[C:7]=2[C:40]2C=CC=CN=2)CCCC1.[Li]CCCC.CI>C1COCC1>[CH3:40][C:7]1[NH:8][C:9]2[C:14]([CH:6]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2
|
Name
|
|
Quantity
|
1.009 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=C(N(C2=CC(=CC=C12)C(=O)NC1(CCC1)C(=O)NC1=CC(=C(C=C1)/C=C/C(=O)O)OCC)C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for an additional 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
volatiles removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in TBME (100 mL)
|
Type
|
WASH
|
Details
|
the solution washed with brine (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=CC=C2C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.658 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |